7-Hydroxyphthalide

Descripción general

Descripción

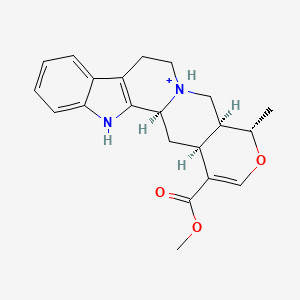

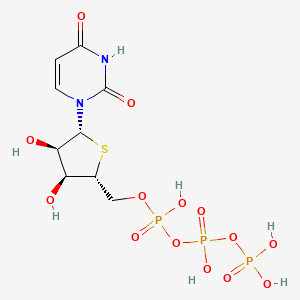

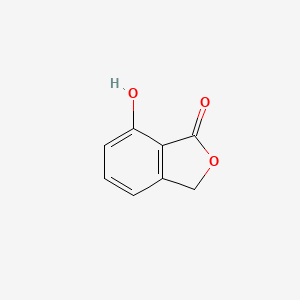

7-Hydroxyphthalide is a salicyl lactone . Its chemical structure is elucidated as 7-hydroxy-3H-isobenzofuran-1-one . It is known as a medical material .

Synthesis Analysis

This compound can be synthesized by the reduction of 3-hydroxyphthalic anhydride using NaBH4 . Another method involves the use of unsaturated lactones via 2-trialkylsiloxyfurans . Both enantiomers of 3-butyl-7-hydroxyphthalide were synthesized starting from methyl 2,6-dihydroxybenzoate .Molecular Structure Analysis

The molecular formula of this compound is C8H6O3 . The average mass is 150.131 Da and the monoisotopic mass is 150.031693 Da .Aplicaciones Científicas De Investigación

Natural Compound Analysis

- Evidence in Nature: 7-Hydroxyphthalide was initially reported in both Astigmata and Oribatida. However, a study by Heethoff and Raspotnig (2011) revealed that it results from the post-extraction chemical transformation of gamma-acaridial, rather than being a natural compound of oil gland secretions in these species (Heethoff & Raspotnig, 2011).

Pharmaceutical Research

- Antibacterial Properties: Research by Qin et al. (2019) identified two new phthalide derivatives, including this compound, from the endophytic fungus Penicillium vulpinum. This compound exhibited medium antibacterial activities against various pathogens (Qin et al., 2019).

- Isolation from Marine Fungus: Afiyatullov et al. (2015) isolated a new phthalide derivative, 3-[2′(R)-hydroxybutyl]-7-hydroxyphthalide, from the marine fungus Penicillium claviforme, showcasing the diverse sources and potential applications of this compound in marine biotechnology (Afiyatullov et al., 2015).

Synthetic Chemistry

- Synthetic Pathways: The synthesis of this compound and related compounds has been explored in various studies. Duan and Toney (2005, 2006) developed a highly regioselective one-pot synthesis method, illustrating the compound's significance in synthetic chemistry (Duan & Toney, 2005), (Duan & Toney, 2006).

Biological Activities

- Antioxidant and Anti-Inflammatory Properties: Ortega et al. (2022) synthesized a series of 3-arylphthalide derivatives to identify their antioxidant and anti-inflammatory activities. The study demonstrates the compound's potential in treating inflammatory diseases (Ortega et al., 2022).

Environmental Studies

- Phthalate Exposure Analysis: Rudel et al. (2011) investigated the contribution of food packaging to exposure to phthalates, including this compound. This study is crucial in understanding human exposure to such chemicals through diet (Rudel et al., 2011).

Chemical Synthesis and Catalysis

- Carbene-Catalyzed Reactions: Liu et al. (2019) developed a carbene-catalyzed dynamic kinetic resolution and asymmetric acylation reaction of hydroxyphthalides. This illustrates the compound's role in advanced chemical synthesis techniques (Liu et al., 2019).

Propiedades

IUPAC Name |

7-hydroxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWPWUVEQZXOFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473979 | |

| Record name | 7-hydroxyphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3956-91-0 | |

| Record name | 7-hydroxyphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can you describe the chemical structure of 7-Hydroxyphthalide?

A1: this compound is a lactone derived from salicylic acid. Its structure consists of a benzene ring fused to a five-membered lactone ring, with a hydroxyl group attached to the seventh position of the benzene ring.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C8H6O3 and its molecular weight is 150.13 g/mol.

Q3: How is this compound synthesized?

A4: Several synthetic routes to this compound have been described in the literature. One common method involves the reduction of 3-hydroxyphthalic anhydride using sodium borohydride []. Another approach utilizes Diels-Alder adducts of maleic anhydride and 2-trialkylsiloxy furans, which upon treatment with hydrobromic acid, yield 3-hydroxyphthalic anhydrides. These anhydrides can then be regiospecifically reduced to this compound using excess sodium borohydride [].

Q4: Are there any spectroscopic data available for this compound?

A5: Yes, the structure of this compound has been confirmed through spectroscopic techniques like GC/MS and GC/FT-IR []. NMR spectroscopy, particularly 1D and 2D NMR, has also been employed to elucidate the structures of this compound derivatives [].

Q5: What is the biological activity of this compound?

A6: this compound has been reported to exhibit antibacterial activity. For instance, a derivative of this compound, (-)-3-carboxypropyl-7-hydroxyphthalide, isolated from Penicillium vulpinum, showed moderate antibacterial activity against Bacillus subtilis, Shigella dysenteriae, and Enterobacter areogenes []. Another study demonstrated that this compound, along with other compounds, contributed to the cytotoxic activity of a mycelial extract from the fungus Aspergillus unguis against various human cancer cell lines [].

Q6: What is the stability of this compound?

A9: While this compound can be isolated and characterized, it appears to be susceptible to degradation, particularly under specific storage conditions. Studies have shown that 2-formyl-3-hydroxybenzaldehyde (γ-acaridial) can transform into this compound when stored at room temperature []. This finding highlights the importance of considering storage conditions when analyzing samples for the presence of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.